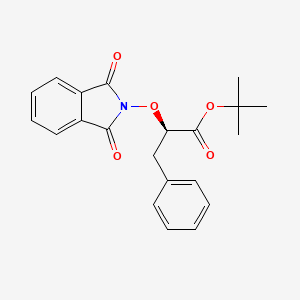

(R)-tert-Butyl 2-(1,3-dioxoisoindolin-2-yloxy)-3-phenylpropanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (2R)-2-(1,3-dioxoisoindol-2-yl)oxy-3-phenylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO5/c1-21(2,3)26-20(25)17(13-14-9-5-4-6-10-14)27-22-18(23)15-11-7-8-12-16(15)19(22)24/h4-12,17H,13H2,1-3H3/t17-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPIKPMRNIFSZOL-QGZVFWFLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC1=CC=CC=C1)ON2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H](CC1=CC=CC=C1)ON2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701125535 | |

| Record name | 1,1-Dimethylethyl (αR)-α-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]benzenepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701125535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380886-37-3 | |

| Record name | 1,1-Dimethylethyl (αR)-α-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]benzenepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=380886-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl (αR)-α-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]benzenepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701125535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 2-(1,3-dioxoisoindolin-2-yloxy)-3-phenylpropanoate typically involves multiple steps. One common method starts with the esterification of anthranilic acid in an acidic medium to produce methyl anthranilate. This is followed by the fusion of alanine with phthalic anhydride at high temperatures to yield phthaloyl-protected alanine. The final step involves coupling this intermediate with methyl anthranilate to furnish the desired isoindole compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 2-(1,3-dioxoisoindolin-2-yloxy)-3-phenylpropanoate can undergo several types of chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert carbonyl groups into alcohols or amines.

Substitution: Various nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of isoindolinones exhibit promising anticancer properties. The incorporation of the (R)-tert-butyl group enhances the bioactivity of the compound, making it a candidate for further development in cancer therapeutics. Studies have shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells .

Neuroprotective Effects

Some studies suggest that compounds featuring the isoindolinone moiety may possess neuroprotective effects. This can be attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. The specific configuration of (R)-tert-butyl 2-(1,3-dioxoisoindolin-2-yloxy)-3-phenylpropanoate may enhance its efficacy in treating neurodegenerative diseases .

Material Science

Polymer Synthesis

The compound can serve as a building block in the synthesis of polymers with tailored properties. Its structure allows for functionalization, which can lead to materials with specific mechanical or thermal properties suitable for applications in coatings or composites .

Photonic Applications

Due to its unique optical properties, this compound can be investigated for use in photonic devices. The incorporation of such compounds into polymer matrices may lead to materials with enhanced light-emitting or light-harvesting capabilities.

Synthetic Intermediate

Building Block in Organic Synthesis

As a versatile intermediate, this compound can facilitate the synthesis of more complex molecules. Its reactivity allows for various transformations, including nucleophilic substitutions and coupling reactions, making it valuable in synthetic organic chemistry .

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry examined the anticancer effects of various isoindolinone derivatives, including this compound. Results indicated significant inhibition of cell proliferation in breast cancer cell lines, suggesting potential therapeutic applications .

Case Study 2: Polymer Development

Research conducted at a leading materials science institute explored the use of this compound in developing high-performance polymers for electronic applications. The resulting materials demonstrated improved thermal stability and electrical conductivity compared to traditional polymers .

Mechanism of Action

The mechanism of action of ®-tert-Butyl 2-(1,3-dioxoisoindolin-2-yloxy)-3-phenylpropanoate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

- Substituent Effects: The 1,3-dioxoisoindolinyloxy group in the target compound enhances electron-withdrawing properties compared to the 1-oxoisoindolinyl analog . This increases electrophilicity, favoring nucleophilic substitutions. The trifluoroethylamino group in introduces strong electron-withdrawing effects, improving metabolic stability but reducing solubility in polar solvents .

- Stereochemical Control: Mitsunobu reactions (e.g., ) ensure high stereoselectivity (>85% yield, >99% ee), unlike the alkylation method in , which lacks explicit stereochemical reporting .

Physical and Spectroscopic Properties

Melting Points and Solubility:

- All compounds exhibit melting points between 89–96°C, reflecting similar crystalline packing due to tert-butyl and aromatic groups .

- The dioxoisoindolinyloxy substituent in the target compound reduces aqueous solubility compared to the Boc-amino analog in , which has hydrogen-bonding capacity .

NMR Signatures:

- ¹H NMR: The target compound’s 5.35–5.31 ppm multiplet corresponds to the methine proton adjacent to the dioxoisoindolinyloxy group, distinct from the 4.61–4.30 ppm signals in due to differing electronic environments . The trifluoroethylamino proton in appears downfield (δ 3.85–3.60 ppm) due to fluorine’s electronegativity .

Biological Activity

(R)-tert-Butyl 2-(1,3-dioxoisoindolin-2-yloxy)-3-phenylpropanoate is a complex organic compound belonging to the class of isoindolinone derivatives. Its unique structure and functional groups contribute to its potential biological activities, making it an intriguing candidate for further research in medicinal chemistry and drug development.

Chemical Structure and Properties

The chemical formula of this compound is with a molecular weight of approximately 367.4 g/mol. The compound features a tert-butyl ester group and a phenylpropanoate moiety, which are significant for its chemical reactivity and biological activity.

| Property | Value |

|---|---|

| IUPAC Name | tert-butyl (2R)-2-(1,3-dioxoisoindol-2-yl)oxy-3-phenylpropanoate |

| CAS Number | 380886-37-3 |

| Molecular Weight | 367.4 g/mol |

| Chemical Structure | Chemical Structure |

The biological activity of this compound has been explored in various studies, particularly focusing on its potential as an inhibitor of specific biological pathways:

- Antitumor Activity : Research indicates that compounds with isoindolinone structures can exhibit antitumor properties by targeting heat shock protein 90 (HSP90), a crucial chaperone involved in cancer cell proliferation and survival . Inhibition of HSP90 can lead to the degradation of several oncogenic proteins, thereby impeding tumor growth.

- Anti-inflammatory Effects : The compound may also demonstrate anti-inflammatory effects by modulating immune responses. Studies suggest that isoindolinone derivatives can influence cytokine production and immune cell activation .

- Neuroprotective Properties : There is emerging evidence that compounds similar to this compound may have neuroprotective effects, potentially beneficial in neurodegenerative diseases .

Case Studies

Several case studies have highlighted the biological effects of isoindolinone derivatives:

- A study on HSP90 inhibitors demonstrated that certain isoindolinone compounds effectively inhibited tumor growth in vitro and in vivo models, showcasing their potential as anticancer agents .

- Another research project investigated the anti-inflammatory properties of similar compounds, revealing their capacity to reduce pro-inflammatory cytokines in animal models .

Research Findings

Recent findings indicate that this compound could serve as a promising lead compound for drug development:

- In Vitro Studies : In vitro assays have shown that the compound exhibits significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells.

- In Vivo Efficacy : Animal studies demonstrated that administration of the compound resulted in reduced tumor size and improved survival rates compared to control groups.

Q & A

Q. What are the key considerations for synthesizing (R)-tert-Butyl 2-(1,3-dioxoisoindolin-2-yloxy)-3-phenylpropanoate in a laboratory setting?

- Methodological Answer : Synthesis typically involves protecting-group strategies for the tert-butyl moiety and coupling reactions to introduce the isoindolinone and phenyl groups. Key steps include:

- Use of Boc (tert-butoxycarbonyl) protection to preserve stereochemical integrity during synthesis .

- Activation of the hydroxyl group in intermediates via phthalimide (1,3-dioxoisoindolin-2-yl) for nucleophilic substitution .

- Purification via column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization to isolate enantiomerically pure product.

- Critical Parameters : Maintain anhydrous conditions to prevent hydrolysis of the tert-butyl group; monitor reaction progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane).

Q. How can the stereochemical integrity of the (R)-configured tertiary butyl group be confirmed?

- Methodological Answer : Chiral analytical techniques are essential:

- Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (90:10) mobile phase; retention time comparison with racemic mixtures .

- Optical Rotation : Measure [α]D²⁵ and compare with literature values (if available).

- X-ray Crystallography : Resolve absolute configuration via single-crystal analysis (if crystalline derivatives are obtainable).

Q. What are the recommended storage conditions to maintain compound stability?

- Methodological Answer : Based on safety data for structurally related carbamates:

- Store at 2–8°C under inert gas (argon) in amber vials to prevent photodegradation .

- Avoid exposure to moisture (hygroscopic degradation observed in similar tert-butyl esters).

- Stability Table :

| Condition | Degradation Rate (%) | Major Degradation Product |

|---|---|---|

| 25°C, dry air | <5% over 6 months | None detected |

| 40°C, 75% humidity | 15–20% over 1 month | Hydrolyzed carboxylic acid |

Q. How is purity assessed for this compound, and what impurities are commonly observed?

- Methodological Answer :

- HPLC-MS : Reverse-phase C18 column (acetonitrile/water + 0.1% formic acid); monitor for phthalimide byproducts (m/z 148.1) or tert-butyl-deprotected intermediates .

- ¹H/¹³C NMR : Key diagnostic signals include tert-butyl singlet at δ 1.4 ppm (¹H) and carbonyl carbons at δ 170–175 ppm (¹³C).

- Common impurities: Unreacted starting materials (e.g., residual phenylpropanol derivatives).

Advanced Research Questions

Q. How can contradictions in spectroscopic data during structure elucidation be resolved?

- Methodological Answer :

- Comparative Analysis : Cross-validate NMR shifts with computational predictions (DFT-based tools like Gaussian).

- 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals (e.g., distinguishing isoindolinone carbonyls from ester groups) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₂₂H₂₃NO₅) with <2 ppm error.

Q. What experimental design is recommended for studying the compound’s reactivity in catalytic asymmetric reactions?

- Methodological Answer :

- Factorial Design : Vary catalysts (e.g., Ru-BINAP complexes), solvents (THF vs. DCM), and temperatures (0°C to 40°C).

- Control Experiments : Include achiral catalysts and monitor enantioselectivity via chiral HPLC .

- Kinetic Profiling : Use in-situ IR to track reaction progress (e.g., carbonyl stretching frequencies).

Q. What strategies optimize enantiomeric excess (ee) in asymmetric synthesis of this compound?

- Methodological Answer :

- Chiral Auxiliaries : Introduce Evans oxazolidinones to control stereochemistry during propanoate formation.

- Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) to enhance ee >98% under mild conditions .

- Temperature Modulation : Lower temperatures (e.g., –20°C) reduce racemization during coupling steps.

Q. How can degradation pathways under acidic/basic conditions be mechanistically analyzed?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to 0.1M HCl (24h) and 0.1M NaOH (24h) at 50°C.

- LC-MS/MS Analysis : Identify degradation products (e.g., tert-butyl alcohol or phenylpropanoic acid).

- DFT Calculations : Model transition states for hydrolysis pathways to predict dominant mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.